Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate
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Overview
Description
Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate is a chemical compound belonging to the azetidine class of heterocyclic compounds.
Preparation Methods
This reaction involves the photochemical cycloaddition of an imine and an alkene component to form the azetidine ring . The reaction conditions often require the presence of a photocatalyst and ultraviolet light to facilitate the cycloaddition process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-(2-nitrophenyl)azetidine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The azetidine ring’s strained nature allows it to participate in ring-opening reactions, leading to the formation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate can be compared with other azetidine derivatives, such as:
Methyl 1-(2-aminophenyl)azetidine-3-carboxylate:
Methyl 1-(2-chlorophenyl)azetidine-3-carboxylate: The presence of a chlorine atom introduces different electronic and steric effects, influencing the compound’s chemical behavior.
The uniqueness of this compound lies in its nitro group, which provides distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
methyl 1-(2-nitrophenyl)azetidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-17-11(14)8-6-12(7-8)9-4-2-3-5-10(9)13(15)16/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPDVSYMACWJGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695048 |
Source
|
Record name | Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887596-00-1 |
Source
|
Record name | Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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